molecular formula C10H11N3O3 B11882821 2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one

2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one

Cat. No.: B11882821
M. Wt: 221.21 g/mol
InChI Key: YFUCOSNHVPYEAS-UHFFFAOYSA-N
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Description

2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its nitro group at the 5-position, an ethyl group at the 2-position, and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-indazole-3(2H)-one: Lacks the nitro and ethyl groups.

    5-Nitro-1H-indazole: Lacks the ethyl and methyl groups.

    2-Ethyl-1H-indazole-3(2H)-one: Lacks the nitro group.

Uniqueness

2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one is unique due to the combination of its substituents, which may confer specific chemical reactivity and biological activity not seen in other similar compounds.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-ethyl-1-methyl-5-nitroindazol-3-one

InChI

InChI=1S/C10H11N3O3/c1-3-12-10(14)8-6-7(13(15)16)4-5-9(8)11(12)2/h4-6H,3H2,1-2H3

InChI Key

YFUCOSNHVPYEAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N1C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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